Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a seven-membered lactam (7-oxo group) and a tert-butyl carbamate protecting group. Its molecular formula is C₁₇H₂₃N₃O₃ (based on analogous compounds in and ), with a molecular weight of ~317.39 g/mol (calculated). The compound is characterized by a spiro[3.5]nonane core, a benzyl substituent at position 5, and a tert-butyloxycarbonyl (Boc) group at position 2. It is primarily used in medicinal chemistry research, particularly in the synthesis of sigma receptor ligands and other bioactive molecules .
Key structural features include:
- Spirocyclic framework: Enhances conformational rigidity, improving target selectivity.
- 7-Oxo lactam: Facilitates hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)20-12-18(13-20)11-19-15(22)10-21(18)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOHYXWIJTJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts to improve yield and selectivity is common, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives can be used as probes or inhibitors in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate with analogous spirocyclic compounds, focusing on structural variations, synthetic methods, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Spiro Ring Size and Flexibility: The spiro[3.5]nonane core (target compound) offers a balance between rigidity and adaptability compared to spiro[4.4]nonane derivatives . Larger spiro systems (e.g., spiro[4.4]) may reduce steric hindrance but increase synthetic complexity .
Substituent Effects: Benzyl vs. Methyl: The benzyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the methyl analog (logP ~1.2), impacting pharmacokinetics . Oxo Position: The 7-oxo lactam (target) vs.
Synthetic Yields: The target compound’s analogs (e.g., tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) are synthesized in 75% yield via benzoyl chloride coupling , while cyclopropene-based routes for tert-butyl 5-benzyl derivatives achieve ~90% yield .
Biological Activity :
- The benzyl and benzoyl derivatives show promise as sigma receptor ligands, with the benzyl group favoring interactions with hydrophobic binding pockets .
- Methyl-substituted analogs are less bioactive but serve as versatile intermediates .
Table 2: Physicochemical Properties
| Property | Target Compound | 5-Methyl Analog | 6-Oxo Spiro[4.4] |
|---|---|---|---|
| Molecular Weight | ~317.39 g/mol | 241.34 g/mol | 240.30 g/mol |
| logP (Predicted) | ~2.5 | ~1.2 | ~1.8 |
| Solubility (aq.) | Low | Moderate | Moderate |
| Melting Point | Not reported | Not reported | Not reported |
Biological Activity
Tert-butyl 5-benzyl-7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1936638-61-7) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C18H25N3O3
- Molecular Weight : 331.42 g/mol
- Purity : 97%
- IUPAC Name : this compound
This compound features a unique spiro structure that contributes to its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antitumor activities. For instance, related compounds have shown selective cytotoxicity against various tumor cell lines while sparing normal cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
Case Study : A study evaluated the cytotoxic effects of several triazaspiro derivatives against human cancer cell lines. The results demonstrated that certain derivatives had an IC50 value as low as 0.004 μM, indicating potent activity against T-cell proliferation .
Antimicrobial Activity
Research has also indicated that triazaspiro compounds possess antimicrobial properties. They have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
Table 1: Antimicrobial Activity of Triazaspiro Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15a | Staphylococcus aureus | 32 ng/mL |
| 15b | Escherichia coli | 30 ng/mL |
| 15c | Pseudomonas aeruginosa | 28 ng/mL |
These findings suggest that the structural modifications in triazaspiro compounds can enhance their antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory properties. Some derivatives exhibited significant inhibition of inflammatory mediators in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Kinase Inhibition : Many triazaspiro compounds act as inhibitors of specific kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have shown the ability to scavenge ROS, thereby protecting cells from oxidative stress.
- Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes involved in inflammation and cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like azetidinones and glycine esters . The synthetic routes are designed to optimize yield and purity while minimizing environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
